Fmoc-L-prolyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLJWSDGPXALN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153224 | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-52-4 | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Fmoc L Prolyl Chloride
Conventional Synthetic Routes to Fmoc-L-Prolyl Chloride
The traditional synthesis of this compound typically involves the reaction of Fmoc-L-proline with a chlorinating agent. This method is widely used due to its reliability and established protocols.
The primary reagents for the conventional synthesis are Fmoc-L-proline and a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation. researchgate.net The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent hydrolysis of the resulting acid chloride. researchgate.net
The reaction conditions are crucial for a successful synthesis. The reaction is often performed at a controlled temperature, starting at a low temperature (e.g., 0 °C) and then allowing it to proceed at room temperature. chemicalbook.com The use of a base, such as pyridine (B92270) or N-methylmorpholine (NMM), can be employed to neutralize the hydrochloric acid (HCl) generated during the reaction, although in some protocols, the use of a base is not necessary. researchgate.netuni-kiel.de
| Reagent | Function | Typical Conditions |
| Fmoc-L-Proline | Starting material | 1 equivalent |
| Thionyl Chloride (SOCl₂) | Chlorinating agent | Excess |
| Dichloromethane (CH₂Cl₂) | Anhydrous solvent | Sufficient to dissolve reactants |
| Pyridine/NMM | Base (optional) | To neutralize HCl byproduct |
| Temperature | Reaction parameter | 0 °C to room temperature |
| This table outlines the typical reagents and conditions for the conventional synthesis of this compound. |
Optimizing the yield of this compound is a key focus in its production. Several strategies can be employed to maximize the output and purity of the final product.
One critical factor is the purity of the starting materials. Using high-purity Fmoc-L-proline and freshly distilled thionyl chloride can significantly reduce the formation of side products. The reaction must be conducted under strictly anhydrous conditions, as any moisture will lead to the hydrolysis of the acid chloride back to the carboxylic acid, thereby reducing the yield. researchgate.net
The stoichiometry of the reagents also plays a vital role. Using a slight excess of the chlorinating agent ensures the complete conversion of the starting material. However, a large excess should be avoided as it can complicate the purification process. The reaction time is another parameter that needs to be optimized; monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy can help determine the optimal reaction time. researchgate.net
Post-reaction workup is also crucial for yield optimization. This typically involves the removal of excess chlorinating agent and solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system to obtain pure, crystalline this compound. google.com
| Parameter | Strategy for Yield Optimization |
| Reagent Purity | Use high-purity Fmoc-L-proline and freshly distilled thionyl chloride. |
| Reaction Conditions | Maintain strictly anhydrous conditions to prevent hydrolysis. |
| Stoichiometry | Use a slight excess of the chlorinating agent. |
| Reaction Monitoring | Monitor the reaction progress to determine the optimal endpoint. |
| Purification | Purify the crude product by recrystallization. |
| This table summarizes key strategies for optimizing the yield of this compound. |
Reagents and Reaction Conditions for this compound Formation
Advanced and Green Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced and green approaches for the synthesis of this compound.
Ultrasonication has emerged as a powerful tool in chemical synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. The application of ultrasound to the synthesis of Fmoc-amino acid chlorides, including this compound, has been shown to be a rapid and efficient method. researchgate.nethielscher.com
The synthesis involves the use of the corresponding Fmoc-amino acid and thionyl chloride, with the reaction being accelerated by ultrasonic irradiation. researchgate.net This method is simple and has been reported to produce the desired acid chlorides in good yield and purity. researchgate.net The use of ultrasound can enhance the mass transfer and energy input into the reaction, leading to a significant reduction in reaction time compared to conventional methods. hielscher.commdpi.com Studies have shown that ultrasonication can dramatically shorten the time required for both the coupling and deprotection steps in peptide synthesis. mdpi.comnih.gov
| Method | Key Advantages |
| Ultrasonication-Assisted Synthesis | Rapid reaction times, high efficiency, good yields and purity. researchgate.nethielscher.com |
| This table highlights the advantages of ultrasonication-assisted synthesis. |
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. acs.org In the context of this compound production and its subsequent use in peptide synthesis, there is a significant drive to replace hazardous solvents with more environmentally benign alternatives.
Traditionally, solvents like dichloromethane (DCM) and dimethylformamide (DMF) have been widely used. uci.educsic.es However, these solvents have well-documented environmental and health concerns. nih.gov Consequently, research has focused on identifying greener solvents that can effectively dissolve the reactants and facilitate the reaction while minimizing environmental impact.
Several alternative solvents have been investigated for peptide synthesis, which can be relevant to the synthesis and use of this compound. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), which are considered greener alternatives to traditional solvents. acs.org N-butylpyrrolidinone (NBP) has also been highlighted as a potential replacement for DMF in certain applications. acs.org The ideal green solvent should not only be environmentally friendly but also compatible with the reaction conditions and not interfere with the desired chemical transformation. acs.org The move towards greener solvents is a crucial step in making the production and application of this compound more sustainable. researchgate.net
| Solvent | Classification | Environmental/Safety Considerations |
| Dichloromethane (DCM) | Conventional | Hazardous, potential carcinogen. nih.gov |
| Dimethylformamide (DMF) | Conventional | Toxic, reproductive hazard. nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less toxic. acs.org |
| γ-Valerolactone (GVL) | Green Alternative | Biodegradable, low toxicity. acs.org |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Lower toxicity profile than DMF. acs.org |
| This table provides a comparison of conventional and greener solvents for peptide synthesis. |
Reaction Mechanisms Involving Fmoc L Prolyl Chloride
Mechanism of Amide Bond Formation Utilizing Fmoc-L-Prolyl Chloride
The primary reaction involving this compound is its use in forming amide bonds, a fundamental linkage in peptides. This transformation is achieved through a nucleophilic acyl substitution reaction. Acyl chlorides are among the most reactive of the carboxylic acid derivatives, readily undergoing this type of substitution. pressbooks.pubchemistrysteps.com
The reaction between this compound and a nucleophile, typically a primary or secondary amine, proceeds via a well-established two-step mechanism known as nucleophilic addition-elimination. chemguide.co.uk
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. pressbooks.pub This intermediate contains a central carbon that is sp3 hybridized. pressbooks.pub
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. pressbooks.pub The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. chemguide.co.uk A final deprotonation step from the nitrogen atom, often by another amine molecule or a weak base, neutralizes the positive charge and yields the stable amide product and a chloride salt.
This pathway is characteristic of acyl substitutions where the acyl group is attached to a good leaving group, distinguishing it from the simple addition reactions seen in aldehydes and ketones. pressbooks.pub
The high reactivity of this compound is directly attributable to the nature of the chloride leaving group. The efficiency of a nucleophilic acyl substitution reaction is largely dependent on the ability of the leaving group to depart. pressbooks.pub Good leaving groups are typically weak bases.
The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl). This makes it a very weak base and, consequently, an excellent leaving group. pressbooks.pub The order of reactivity for carboxylic acid derivatives corresponds to the leaving group's ability, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides. pressbooks.pub This high reactivity ensures that the coupling reaction proceeds rapidly and efficiently, often at low temperatures, which can be advantageous in minimizing side reactions.
| Feature | Description |
| Reaction Type | Nucleophilic Acyl Substitution |
| Mechanism | Two-step: Addition-Elimination |
| Key Intermediate | Tetrahedral Intermediate |
| Leaving Group | Chloride Ion (Cl⁻) |
| Reactivity Rank | Highest among common carboxylic acid derivatives |
Nucleophilic Acyl Substitution Pathways Mediated by this compound
Stereochemical Considerations and Proline's Unique Reactivity in this compound Reactions
The use of this compound in synthesis, especially for chiral molecules like peptides, necessitates careful consideration of stereochemistry. The unique, constrained cyclic structure of proline introduces specific reactivity patterns.
Research indicates that the use of Fmoc-amino acid chlorides for coupling reactions can proceed without significant racemization, preserving the chiral integrity of the amino acid substrate. researchgate.net This is critical for the synthesis of biologically active peptides, where stereochemistry dictates function.
The rigid pyrrolidine (B122466) ring of proline restricts the phi (φ) torsion angle, influencing the local conformation of the peptide backbone. A significant consequence of proline's structure is its propensity to facilitate the formation of diketopiperazine (DKP), especially when it is the second residue in a dipeptide sequence attached to a solid-phase synthesis resin (e.g., Fmoc-Xaa-Pro-Resin). acs.org This side reaction occurs when the deprotected N-terminal amine of the first amino acid (Xaa) performs an intramolecular nucleophilic attack on the ester linkage connecting the proline to the resin. acs.org This attack cleaves the dipeptide from the support, releasing it as a stable six-membered DKP ring and terminating the growth of the peptide chain on that site. acs.org Furthermore, the stereochemistry of the amino acid being coupled to the proline nitrogen can influence the cis-trans isomerism of the resulting prolyl amide bond, which in turn affects the adoption of specific secondary structures like β-turns. nih.gov
Theoretical and Computational Investigations of Reaction Pathways for this compound
Computational chemistry provides powerful tools for investigating the intricate details of reaction pathways that are difficult to observe experimentally. Density Functional Theory (DFT) is a common method used to explore the conformational landscapes and reaction energetics of proline-containing molecules.
For instance, computational studies have been used to explore the consequences of modifying the proline ring, such as with hydroxylation. nih.gov These studies use DFT to analyze how substituents affect the ring pucker (Cγ-endo vs. Cγ-exo), main-chain torsion angles, and the stability of the trans versus cis conformation of the preceding peptide bond. nih.gov While not always focused directly on this compound itself, these theoretical investigations provide fundamental insights into the inherent structural preferences and reactivity of the proline scaffold. Such calculations can help rationalize observed phenomena, like the propensity for DKP formation, by modeling the transition states and intermediates of the intramolecular cyclization pathway. The application of these methods allows for a deeper understanding of the stereoelectronic effects that govern the reactivity and conformational behavior of proline derivatives in chemical synthesis. nih.gov
Applications of Fmoc L Prolyl Chloride in Peptide Synthesis and Beyond
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Prolyl Chloride
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. globalresearchonline.net The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of amino acids is a widely adopted strategy in SPPS. nih.govnih.gov this compound finds significant application within this framework.
Coupling Efficiency and Kinetics of this compound in Fmoc-SPPS
The formation of a peptide bond between the carboxylic acid of one amino acid and the amine of another is the fundamental reaction in peptide synthesis. The efficiency and speed of this coupling reaction are critical for the successful synthesis of long peptides. Fmoc-amino acid chlorides, including this compound, are recognized for their high reactivity, which can lead to rapid and efficient coupling. core.ac.uk This enhanced reactivity is particularly advantageous when dealing with sterically hindered amino acids or "difficult sequences" that are prone to incomplete coupling reactions. core.ac.uk
The kinetics of the coupling reaction can be influenced by several factors, including the choice of solvent, coupling reagents, and temperature. While standard coupling reagents like HCTU and HATU are commonly used, the inherent reactivity of the acid chloride functionality in this compound can, in some cases, obviate the need for strong activation, simplifying the coupling step. core.ac.ukuci.edu Microwave-assisted SPPS has also emerged as a technique to accelerate coupling reactions, and protocols have been developed that are compatible with Fmoc-protected amino acids. nih.govacs.org
However, the high reactivity of acid chlorides also necessitates careful control of reaction conditions to prevent side reactions. One potential side reaction is the formation of diketopiperazines, particularly when proline is the C-terminal residue. sigmaaldrich.comsci-hub.se This occurs when the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide from the solid support. The bulky nature of trityl-based resins can help to minimize this side reaction. sigmaaldrich.comsigmaaldrich.com
Selection of Resins and Solid Supports for this compound Attachment
Trityl-based resins , such as 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin, are particularly well-suited for the attachment of Fmoc-L-proline. sigmaaldrich.comuinjkt.ac.idbeilstein-journals.org These resins are highly acid-labile, allowing for the cleavage of the final peptide under mild acidic conditions, which helps to preserve acid-sensitive side-chain protecting groups. peptide.com The bulky nature of the trityl linker also provides steric hindrance that can suppress diketopiperazine formation, a common side reaction associated with C-terminal proline residues. sigmaaldrich.comsigmaaldrich.com The loading of Fmoc-L-proline onto 2-chlorotrityl resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA). uinjkt.ac.idbeilstein-journals.org
Wang resin and Rink Amide resin are other popular choices for Fmoc-SPPS. uci.eduisil.co.il Wang resin is used for the synthesis of C-terminal carboxylic acids, while Rink Amide resin is employed for the synthesis of peptide amides. sigmaaldrich.comisil.co.il The attachment of the first amino acid to these resins typically involves standard coupling protocols using activating agents like DIC/HOBt or HBTU. globalresearchonline.netsigmaaldrich.com
| Resin Type | C-Terminal Functionality | Key Advantages for Proline Attachment | Cleavage Conditions |
| 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin | Carboxylic Acid | Minimizes diketopiperazine formation; mild cleavage conditions. sigmaaldrich.comsigmaaldrich.compeptide.com | Mildly acidic (e.g., dilute TFA). uinjkt.ac.idpeptide.com |
| Wang Resin | Carboxylic Acid | Commonly used for peptide acids. | Strongly acidic (e.g., high concentration of TFA). uci.edu |
| Rink Amide Resin | Amide | Used for the synthesis of peptide amides. sigmaaldrich.comisil.co.il | Strongly acidic (e.g., high concentration of TFA). uci.edusigmaaldrich.com |
| ChemMatrix Resin | Varies | Good swelling properties in various solvents. researchgate.netacs.org | Dependent on the linker used. |
Integration of this compound into Automated Peptide Synthesis Protocols
Automated peptide synthesizers have become indispensable tools in modern peptide chemistry, enabling the rapid and efficient synthesis of peptides. nih.govnih.gov These instruments automate the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. uci.edu
This compound can be readily integrated into automated Fmoc-SPPS protocols. The standard cycle involves:
Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid on the resin, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). uinjkt.ac.idacs.org
Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts. uci.edu
Coupling: Introduction of the next Fmoc-protected amino acid, in this case, a solution of this compound or, more commonly, an activated Fmoc-L-proline, to the deprotected amine on the resin. acs.org
Washing: Washing the resin to remove unreacted reagents and byproducts. acs.org
This cycle is repeated until the desired peptide sequence is assembled. Automated synthesizers can be programmed to perform these steps with precise control over reaction times, temperatures, and reagent delivery. acs.org The use of microwave irradiation in automated synthesizers can further accelerate the deprotection and coupling steps. nih.gov
Solution-Phase Peptide Synthesis (LPPS) with this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. bachem.comresearchgate.net
Methodological Adaptations for Solution-Phase Coupling of this compound
In LPPS, all reactions, including coupling and deprotection, are carried out in solution. bachem.com The high reactivity of this compound makes it an effective coupling agent in solution-phase synthesis. core.ac.uk The coupling reaction is typically performed by adding the this compound to a solution containing the N-terminally deprotected amino acid or peptide ester. The reaction is often carried out in the presence of a mild base to neutralize the hydrogen chloride that is generated. core.ac.uk
A key challenge in LPPS is the potential for decreasing solubility of the growing protected peptide chain, which can lead to incomplete reactions. sci-hub.se Methodological adaptations to address this include the careful selection of solvents and the use of solubility-enhancing tags. bachem.com
Purification Strategies in Solution-Phase Systems Involving this compound
Unlike SPPS, where purification is simplified by washing the resin-bound peptide, purification in LPPS requires the separation of the desired product from unreacted starting materials, reagents, and byproducts after each step. Common purification techniques include:
Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts and excess reagents. globalresearchonline.net
Crystallization/Precipitation: The desired peptide can often be induced to crystallize or precipitate from the reaction mixture, allowing for its isolation by filtration. researchgate.net
Chromatography: Column chromatography, including silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), is a powerful tool for purifying protected peptide fragments. acs.orgacs.org
The choice of purification strategy depends on the physical and chemical properties of the peptide and the impurities present.
Synthesis of Complex Peptides and Peptidomimetics Using this compound
This compound serves as a important building block in the synthesis of intricate peptide structures and their mimics. Its heightened reactivity is particularly advantageous for forging challenging peptide bonds, especially those involving sterically hindered or N-alkylated amino acids, which are frequently encountered in complex peptide architectures. The use of the acid chloride form of Fmoc-L-proline facilitates efficient coupling reactions where standard coupling reagents might prove less effective. core.ac.uk
Cyclopeptide Synthesis via this compound Intermediates
The construction of cyclic peptides, valued for their constrained conformations and enhanced biological activities, often involves the use of highly reactive amino acid derivatives to facilitate the crucial macrolactamization step. While direct examples detailing the use of pre-formed this compound for the final cyclization step are not abundant in readily available literature, the principle of using Fmoc-amino acid chlorides for the synthesis of cyclic peptides is well-established. core.ac.uk These reactive intermediates are particularly useful in syntheses where proline is at the C-terminus of the linear precursor, as its presence can suppress epimerization during the activation and cyclization process. mdpi.com
In solid-phase peptide synthesis (SPPS) employing an Fmoc/tBu strategy, linear precursors to cyclopeptides are assembled on a resin. mdpi.com For instance, in the synthesis of the cyclooctapeptide, cyclopurpuracin, a linear precursor was synthesized on a 2-chlorotrityl chloride resin. mdpi.com The choice of resin is critical to minimize side reactions like diketopiperazine formation, a common issue when dealing with dipeptide sequences, especially those containing proline. iris-biotech.de The use of Fmoc-L-proline allows for the systematic elongation of the peptide chain. mdpi.comuinjkt.ac.id While the final cyclization of cyclopurpuracin was achieved using coupling reagents like PyBOP, the principle of employing activated amino acid species is central to the success of such syntheses. mdpi.com The application of Fmoc-amino acid chlorides, including by extension this compound, is a strategy to overcome the steric hindrance and low reactivity often encountered during the formation of large ring structures. core.ac.uk
Depsipeptide and Pseudopeptide Synthesis Utilizing this compound
Fmoc-amino acid chlorides are valuable reagents in the synthesis of depsipeptides, which are peptide analogues containing one or more ester bonds in place of amide bonds. researchgate.net This modification can enhance properties such as membrane permeability and metabolic stability. The synthesis of depsipeptides can be challenging, but the high reactivity of Fmoc-amino acid chlorides facilitates the formation of the ester linkage. core.ac.ukmdpi.com
Similarly, this compound is implicated in the synthesis of pseudopeptides, where the peptide bond is replaced by other chemical moieties. nih.gov One example is the synthesis of sulfonimidamide (SIA) pseudopeptides. researchgate.net These syntheses can be performed on a solid phase, and one approach involves the use of sulfonimidoyl chlorides (SICs) derived from sulfonamides. researchgate.net While the direct reaction might be with a sulfonamide precursor, the underlying principle of using a highly reactive proline derivative is analogous. The synthesis of N-(hydroxy)amide-containing pseudopeptides has also been reported, involving the acylation of a hydroxylamine (B1172632) derivative with an acid chloride, such as this compound. molaid.com
N-Carboxylalkyl and N-Amino Alkyl Functionalized Dipeptide Synthesis with this compound
The synthesis of dipeptides functionalized with N-carboxylalkyl and N-aminoalkyl groups is crucial for creating building blocks for complex cyclic peptides and other peptidomimetics. A notable application of this compound is in the synthesis of these functionalized dipeptide units. Research has demonstrated the synthesis of N-carboxylalkyl and N-aminoalkyl functionalized dipeptides for the assembly of analogues of bradykinin (B550075) and somatostatin. core.ac.uk
In one reported method, an N-alkyl amino acid is first silylated to form a tetramethylsilane (B1202638) ester. This intermediate is then coupled with an Fmoc-amino acid chloride, such as this compound. This reaction proceeds efficiently, providing the desired functionalized dipeptide unit. core.ac.uk An alternative approach involves the direct coupling of N-TFA-L-prolyl chloride with an N-alkylated amino acid in an acidic medium, which minimizes the risk of racemization. core.ac.uk
A one-step synthesis of Fmoc-aminoacyl-N-alkylcysteine dipeptides has also been developed using the Ugi four-component condensation reaction. This method involves reacting a commercially available Fmoc-amino acid, an amine, an isocyanide, and a mercaptoacetaldehyde (B1617137) derivative, offering a streamlined route to these valuable building blocks. researchgate.net
Application of this compound in Total Synthesis of Natural Products
This compound has proven to be an effective reagent in the total synthesis of several complex, proline-containing natural products. Its ability to readily acylate hindered or sensitive substrates is key to its utility in these multi-step synthetic endeavors.
A significant example is its use in the total synthesis of spirotryprostatin B. In this synthesis, an imine intermediate undergoes a Pictet-Spengler reaction with N-Fmoc-L-prolyl chloride to create a key dipeptide intermediate. mdpi.com This intermediate is then subjected to an oxidative rearrangement to form the characteristic spirocyclic core of the natural product. mdpi.com
| Natural Product | Role of this compound | Synthetic Strategy |
| Spirotryprostatin B | Acylation of an imine intermediate | Pictet-Spengler reaction followed by oxidative rearrangement mdpi.com |
Derivatization of Amino Acids and Peptides with this compound
Fmoc chloride, the parent compound of this compound, is a widely used derivatizing agent for the analysis of amino acids by high-performance liquid chromatography (HPLC). sigmaaldrich.comconicet.gov.ar The derivatization process involves the reaction of the Fmoc-Cl with the primary or secondary amine group of an amino acid to form a highly fluorescent and UV-active derivative. jasco-global.comactascientific.com This enhances the sensitivity of detection, allowing for the quantification of amino acids at very low concentrations. researchgate.net
The derivatization of proline, a secondary amino acid, with Fmoc-Cl is a standard procedure in amino acid analysis. jasco-global.com The reaction is typically carried out in a borate (B1201080) buffer at a basic pH and is rapid, often completing within minutes at room temperature. conicet.gov.arresearchgate.net The resulting Fmoc-proline derivative can then be separated from other derivatized amino acids by reversed-phase HPLC and detected by fluorescence or UV absorbance. sigmaaldrich.comconicet.gov.ar This method is advantageous as it allows for the simultaneous analysis of both primary and secondary amino acids. jasco-global.comactascientific.com
The stability of the Fmoc derivatives is generally good, which is crucial for reproducible and accurate quantification. researchgate.net The method has been validated for the analysis of various amino acids, including proline, in different matrices. conicet.gov.arresearchgate.net
| Analytical Parameter | Description | Reference |
| Technique | Pre-column derivatization for HPLC | sigmaaldrich.comconicet.gov.arjasco-global.comactascientific.com |
| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | sigmaaldrich.comconicet.gov.arjasco-global.comactascientific.com |
| Detection Method | Fluorescence or UV absorbance | sigmaaldrich.comconicet.gov.arjasco-global.comactascientific.com |
| Reaction Conditions | Basic pH (e.g., borate buffer), room temperature | conicet.gov.arresearchgate.net |
| Applicability | Primary and secondary amino acids, including proline | jasco-global.comactascientific.com |
Challenges and Side Reactions in Reactions with Fmoc L Prolyl Chloride
Racemization Phenomena During Fmoc-L-Prolyl Chloride Coupling
The stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern during the activation and coupling of Nα-protected amino acids.
The activation of Nα-urethane protected amino acids, including this compound, can lead to racemization through two primary mechanisms. bachem.com The first involves the direct abstraction of the α-hydrogen from the activated amino acid, forming an enolate intermediate. bachem.com The second, more prevalent pathway proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate. bachem.comhighfine.com The presence of a base can facilitate the removal of the α-proton from this oxazolone (B7731731), leading to a loss of stereochemical information. bachem.comhighfine.com While proline itself is a secondary amino acid and its derivatives are generally considered less prone to racemization than many other amino acids due to the rigid pyrrolidine (B122466) ring, the risk is not entirely eliminated, especially under harsh coupling conditions. bachem.com
Several strategies can be employed to minimize racemization during the coupling of this compound and other activated amino acids:
Use of Additives: The addition of racemization-suppressing agents is a common and effective strategy. highfine.compeptide.com Compounds like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species. highfine.compeptide.comnih.gov
Choice of Coupling Reagents: The selection of the coupling reagent itself plays a critical role. While highly reactive reagents can accelerate coupling, they may also increase the risk of racemization. bachem.comnih.gov For instance, some phosphonium-based reagents like PyBOP® have been shown to be effective in minimizing racemization. bachem.com
Base Selection: The basicity and steric hindrance of the organic base used in the coupling reaction can significantly influence the extent of racemization. highfine.com Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) to reduce the risk of α-proton abstraction. bachem.comchempep.com
Temperature Control: Performing coupling reactions at elevated temperatures can increase reaction rates but also enhances the risk of racemization for sensitive amino acids. acs.org Careful control of the reaction temperature is therefore essential.
The extent of racemization is a cumulative effect of the chosen coupling reagent, base, solvent, and temperature. For example, the use of HATU in combination with NMM has been shown to cause significant racemization for some amino acids. nih.gov Conversely, coupling with DIC and Oxyma is generally considered a milder condition with a lower risk of racemization. nih.gov Even with Fmoc-L-His(Trt)-OH, which is particularly susceptible to racemization, the use of DIC/Oxyma resulted in only a small percentage of the D-isomer, though this increased significantly at higher temperatures. nih.gov
Table 1: Impact of Coupling Conditions on Racemization
| Amino Acid Derivative | Coupling Reagent/Base | Racemization Outcome | Reference |
| Fmoc-L-His(Trt)-OH | HATU/NMM | Significant racemization | nih.gov |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible racemization | nih.gov |
| Fmoc-L-Ser(tBu)-OH | HATU/HOAt/NMM/NMP (3h pre-activation) | Substantial racemization (37.6%) | nih.gov |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% D-product | nih.gov |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma at 55 °C | 31.0% D-product | nih.gov |
Strategies for Stereochemical Integrity Preservation with this compound
Diketopiperazine (DKP) Formation Initiated by Fmoc-L-Prolyl Residues
Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. peptide.com This intramolecular cyclization reaction leads to the cleavage of the N-terminal dipeptide from the resin, resulting in a truncated peptide and the formation of a cyclic dipeptide.
DKP formation is especially prevalent when proline is one of the first two amino acids at the C-terminus of the growing peptide chain. peptide.comiris-biotech.de The mechanism involves the nucleophilic attack of the N-terminal amino group of the dipeptide on the ester linkage connecting the peptide to the resin. iris-biotech.denih.gov The presence of a proline residue at the second position (Xaa-Pro) is known to significantly accelerate this side reaction. nih.govnih.gov This is attributed to the propensity of the Xaa-Pro amide bond to adopt a cis conformation, which brings the N-terminal amine in close proximity to the carbonyl group of the ester linkage, thereby facilitating the intramolecular cyclization. nih.govindiana.edu The basic conditions required for Fmoc deprotection, typically using piperidine (B6355638), can further catalyze this unwanted cyclization. iris-biotech.denih.gov
Several strategies have been developed to minimize DKP formation, particularly when dealing with proline-containing sequences:
Resin Selection: The choice of the solid support is critical. Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation. peptide.comacs.org The bulky trityl group creates steric hindrance that inhibits the nucleophilic attack required for cyclization. peptide.com
Dipeptide Coupling: Instead of coupling single amino acids sequentially, a pre-formed dipeptide can be coupled to the resin. peptide.comnih.gov This strategy bypasses the dipeptidyl-resin intermediate that is susceptible to DKP formation. peptide.com
Modified Fmoc Deprotection Conditions: Altering the Fmoc deprotection conditions can also be effective. The use of alternative, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. nih.govacs.org Mild deprotection conditions are generally favored to reduce the propensity for this side reaction. nih.gov
Use of N-trityl protected amino acids: Coupling an N-trityl protected amino acid in the second position is another alternative to inhibit DKP formation. peptide.com
Table 2: Strategies to Mitigate Diketopiperazine (DKP) Formation
| Strategy | Description | Reference |
| Resin Selection | Use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin. | peptide.comacs.org |
| Dipeptide Coupling | Coupling a pre-formed dipeptide to the resin to bypass the susceptible dipeptidyl-resin intermediate. | peptide.comnih.gov |
| Modified Deprotection | Utilizing alternative deprotection cocktails such as 2% DBU/5% piperazine in NMP. | nih.govacs.org |
| N-Trityl Protection | Employing an N-trityl protected amino acid at the second position. | peptide.com |
Mechanistic Understanding of DKP Formation involving Fmoc-L-Prolyl Residues
Other Side Reactions and Byproduct Formation in this compound Chemistry
Beyond the well-documented challenges of racemization and dipeptide formation, the chemistry of this compound is susceptible to other side reactions, particularly those stemming from the high reactivity of the acyl chloride moiety. These alternative pathways can lead to the formation of unexpected byproducts, impacting reaction yield and purity. One notable side reaction is the catalytic decarbonylation of this compound, which results in the formation of a pyrroline-based byproduct.
Detailed research has shown that under certain conditions, particularly those involving organometallic reagents, this compound can undergo decarbonylation. nih.gov For instance, an enamide byproduct was reported during an attempted Stille cross-coupling reaction involving this compound. nih.gov Further investigation into this phenomenon revealed that the decarbonylation could be promoted by specific additives.
In one study, the catalytic decarbonylation of this compound was efficiently promoted by the presence of tetrabutylammonium (B224687) iodide (nBu4I). This process leads to the formation of an Fmoc-protected pyrroline (B1223166) derivative. The proposed mechanism involves the conversion of the acyl chloride to an intermediate that then loses carbon monoxide. This transformation highlights a potential instability and an alternative reaction pathway for this compound that deviates from the expected amide bond formation. The efficiency of this process is significant enough that even Fmoc-L-proline can be activated in situ with diphenylphosphoryl chloride to yield the same pyrroline product in high yields. nih.gov
Conversely, attempts to induce this decarbonylation using sodium iodide (NaI) were largely unsuccessful, likely due to the low solubility of NaI in the organic solvents used. nih.gov The reaction was also observed to be dependent on the specific amino acid derivative, as attempted decarbonylation of Fmoc-Ser(OBn)-Cl and Fmoc-Val-Cl resulted in decomposition rather than the formation of a stable enamide product. nih.gov
These findings are summarized in the table below, illustrating the conditions under which this specific side reaction occurs.
| Reactant | Reaction Condition / Additive | Observed Product / Outcome | Reference |
| This compound | Attempted Stille cross-coupling (with organostannane) | Enamide byproduct | nih.gov |
| This compound | Catalytic decarbonylation with nBu4I | Fmoc-pyrroline | nih.gov |
| This compound | Catalytic decarbonylation with NaI | Traces of product | nih.gov |
| Fmoc-L-proline | In situ activation with diphenylphosphoryl chloride | High yield of Fmoc-pyrroline | nih.gov |
| Fmoc-Ser(OBn)-Cl | Attempted decarbonylation | Decomposition | nih.gov |
| Fmoc-Val-Cl | Attempted decarbonylation | Decomposition | nih.gov |
This decarbonylative pathway represents a significant side reaction in the chemistry of this compound, distinct from the more commonly discussed side reactions in peptide synthesis. It underscores the unique reactivity of the proline derivative and the potential for unexpected byproduct formation when using highly reactive intermediates like acyl chlorides in the presence of certain catalysts or additives.
Methodological Optimizations and Innovations for Fmoc L Prolyl Chloride Reactions
Optimization of Coupling Reagents and Additives for Fmoc-L-Prolyl Chloride
The high reactivity of Fmoc-amino acid chlorides means they can serve as potent acylating agents, often for difficult or sterically hindered couplings where other methods may be sluggish. chempep.comglobalresearchonline.netcore.ac.uk However, this reactivity must be modulated to prevent side reactions. The choice of coupling additives, bases, and solvents is therefore critical. One effective strategy involves the in situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC or triphosgene), followed by immediate coupling. researchgate.net This approach avoids the isolation of the often-sensitive acid chloride.
While this compound is itself the activated species, additives are often employed to facilitate the coupling and suppress racemization. The use of an organic or inorganic base during acylation with acid chlorides can lead to premature deprotection of the Fmoc group or racemization via oxazolone (B7731731) formation. tandfonline.com To circumvent this, non-basic reagents and additives have been explored. The potassium salt of 1-hydroxy-7-benzotriazole (KOBt) and 1-(t-butyldimethylsilyloxy)benzotriazole (TBDMS-OBt) have been used successfully for base-free coupling of Fmoc-amino acid chlorides. arkat-usa.org These additives react with the acid chloride to form an active ester in situ, which then acylates the amine component without the need for an external base, making the coupling fast and often free of racemization.
For particularly challenging couplings, such as those involving N-alkylated amino acids, the in situ formation of the acid chloride with BTC followed by coupling has proven effective, yielding quantitative conversions with minimal racemization. researchgate.net
Table 1: Comparison of Additives for Fmoc-Amino Acid Chloride Coupling
| Additive/Condition | Base Required | Key Advantages | Relevant Findings |
|---|---|---|---|
| KOBt / NaOBt | No | Avoids base-induced side reactions like racemization and Fmoc cleavage. tandfonline.com | Efficient for coupling Fmoc-dipeptide acid chlorides in fragment synthesis. tandfonline.com |
| TBDMS-OBt | No | Coupling is fast and racemization-free; workup is simple. | Successfully used for the synthesis of β-casomorphin. |
| BTC (in situ) + Collidine | Yes (Hindered Base) | Effective for difficult couplings with sterically hindered residues. researchgate.net | Quantitative conversion for a variety of N-alkylated amino acids. researchgate.net |
| Schotten-Baumann | Yes (Inorganic) | Traditional method using aqueous inorganic base (e.g., NaHCO₃, Na₂CO₃). tandfonline.com | Prone to side reactions if coupling is slow. tandfonline.com |
The selection of a base and solvent is crucial in reactions involving this compound to prevent undesirable outcomes. chempep.comuni-kiel.de Tertiary amines like diisopropylethylamine (DIPEA) are common in peptide synthesis, but their use with highly reactive species like acid chlorides can promote racemization. chempep.comtandfonline.com Sterically hindered, non-nucleophilic bases such as 2,4,6-collidine are often preferred as they are less likely to cause premature Fmoc deprotection while still neutralizing the liberated hydrochloric acid. chempep.comresearchgate.netuni-kiel.de
The choice of solvent also plays a significant role. When generating Fmoc-amino acid chlorides in situ with BTC, inert solvents like tetrahydrofuran (B95107) (THF) or dioxane are recommended because solvents like N-methylpyrrolidone (NMP) can react with BTC, leading to side products and potential racemization. globalresearchonline.net For the coupling step itself, dichloromethane (B109758) (CH₂Cl₂) and THF are frequently employed. tandfonline.com
Evaluation of Coupling Reagent Efficacy with this compound
Advanced Fmoc Deprotection Strategies in this compound-Based Synthesis
The lability of the Fmoc group to bases is the cornerstone of its utility in solid-phase peptide synthesis (SPPS). nih.govwikipedia.org However, this sensitivity can also be a drawback, particularly in sequences containing proline, which can induce premature deprotection. mesalabs.com The standard deprotection cocktail, a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), is highly effective but can also promote side reactions like diketopiperazine formation, especially after the deprotection of a proline-containing dipeptide. wikipedia.orgacs.org
The kinetics of Fmoc removal are influenced by the base, its concentration, and the peptide sequence. nih.govresearchgate.net While detailed kinetic studies specifically for this compound are not extensively documented, data from related systems show that deprotection is a rapid, multi-step process. researchgate.net The reaction proceeds via a β-elimination mechanism, where a base abstracts the acidic proton on the fluorenyl ring. chempep.com
Proline residues introduce unique challenges. The secondary amine structure of proline can itself catalyze premature Fmoc deprotection from the growing peptide chain. mesalabs.com Furthermore, dipeptides ending in proline (Xaa-Pro) are highly susceptible to cyclization into diketopiperazines (DKP) following Fmoc removal. acs.org This side reaction is a major cause of yield loss and is strongly influenced by the choice of deprotection base and solvent. acs.org Studies on DKP formation from a Cys-Pro sequence on a resin showed that piperidine rapidly induced the side reaction, whereas alternative base/solvent systems could significantly reduce it. acs.org
To mitigate the side reactions associated with piperidine and to address regulatory restrictions on its use, several alternative deprotection reagents have been developed. arkat-usa.orgnih.gov These alternatives often offer different reactivity profiles and can be advantageous for sensitive sequences, including those containing proline.
Common alternatives include:
4-Methylpiperidine (4-MP) : Shown to be as efficient as piperidine for Fmoc removal and is not a controlled substance. nih.goviris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : A non-nucleophilic base that can be used in low concentrations. iris-biotech.de A key drawback is that it does not scavenge the dibenzofulvene (DBF) byproduct, which can lead to undesired side reactions if not controlled. acs.org
Piperazine (B1678402) (PZ) : Another alternative to piperidine, sometimes used in combination with DBU. nih.govresearchgate.net
DBU/Piperazine Cocktails : A combination of 2% DBU and 5% piperazine in NMP has been shown to enhance deprotection kinetics compared to 20% piperidine/DMF while drastically reducing DKP formation. acs.org
Table 2: Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |
|---|---|---|---|
| Piperidine | 20% in DMF | Well-established, fast, and efficient. iris-biotech.de | Promotes aspartimide and DKP formation; controlled substance. nih.govacs.orgnih.gov |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficiency to piperidine; not a controlled substance. nih.goviris-biotech.de | May still promote side reactions similar to piperidine. |
| DBU | 1-2% in DMF | Strong, non-nucleophilic base; low concentration needed. iris-biotech.de | Does not scavenge DBF byproduct, which can cause side reactions. acs.org |
| Piperazine (PZ) | 10% w/v in DMF/Ethanol | Good alternative to piperidine regarding toxicity and handling. nih.gov | May be less efficient than piperidine at short reaction times. nih.gov |
| 2% DBU / 5% Piperazine | In NMP | Enhanced deprotection kinetics; significantly reduces DKP formation. acs.org | More complex mixture; may form precipitates. acs.org |
Kinetics of Fmoc Deprotection in the Context of Prolyl Residues
Microwave-Assisted Synthesis for Enhanced Efficiency of this compound Couplings
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique for accelerating peptide synthesis. springernature.com The application of microwave energy significantly reduces the time required for both the coupling and deprotection steps, often from hours to minutes, while frequently improving the quality of the final peptide. springernature.comacs.org
The use of this compound has been specifically reported in the context of a microwave-assisted synthesis of Tryprostatin B. wisconsin.edu While detailed protocols are scarce, the general principles of MW-SPPS are directly applicable. In typical microwave-assisted protocols, coupling reactions with standard activated Fmoc-amino acids, including Fmoc-Pro-OH, are often completed in under 5 minutes at elevated temperatures (e.g., 75-90°C). springernature.comacs.orgunifi.it Similarly, Fmoc deprotection can be reduced to as little as 3 minutes. springernature.com This rapid cycling minimizes the exposure time of the peptide to harsh reagents and high temperatures, which can help to suppress side reactions. The combination of a highly reactive acylating agent like this compound with the speed of microwave heating represents a potent strategy for efficiently incorporating proline, especially in difficult sequences.
Table 3: Example of a Microwave-Assisted SPPS Cycle for an Fmoc-Proline Residue
| Step | Reagents & Conditions | Time | Temperature |
|---|---|---|---|
| Fmoc Deprotection | 30% piperidine/DMF | 3 min | 90°C |
| Coupling | Fmoc-Pro-OH, DIC, Oxyma Pure in DMF | 5 min | 90°C (or 50°C for sensitive residues) |
Data derived from a general protocol for the synthesis of Eptifibatide. acs.org
Analytical and Characterization Methodologies for Fmoc L Prolyl Chloride Reaction Products
Chromatographic Techniques for Reaction Mixture Analysis and Product Purity Assessment
Chromatographic methods are indispensable for monitoring the progress of reactions involving Fmoc-L-prolyl chloride and for assessing the purity of the final products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress. scispace.com A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. For Fmoc-containing compounds, a common mobile phase is a mixture of chloroform, methanol, and acetic acid. scispace.com Visualization under UV light reveals the Fmoc-containing species, allowing for the distinction between the starting material, product, and any potential byproducts based on their differing polarities and retention factors (Rf). scispace.com
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis and purity assessment of Fmoc-L-proline derivatives. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Stationary Phase: C18 columns are frequently used, offering excellent separation of peptides and related molecules based on their hydrophobicity. scispace.com
Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous phase (often water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (commonly acetonitrile). scispace.com The gradient starts with a high percentage of the aqueous phase and gradually increases the proportion of the organic phase to elute compounds of increasing hydrophobicity.
Detection: UV detection is standard for Fmoc-derivatives, as the fluorenyl group has a strong chromophore with a characteristic absorbance maximum around 263 nm or 254 nm. researchgate.netoup.com This allows for sensitive detection and quantification. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) can be used. scispace.com
Chiral HPLC is also a critical technique, especially when the stereochemical integrity of the proline residue is important. Polysaccharide-based chiral stationary phases can be used to separate enantiomers of proline derivatives. researchgate.net
A typical application of HPLC is in the quality control of Fmoc-protected amino acids to ensure they are free from impurities like dipeptides, which can arise during synthesis. google.comnih.gov The purity of Fmoc-L-proline and its derivatives is often found to be ≥95–98% as determined by HPLC.
Table 1: Representative HPLC Conditions for Analysis of Fmoc-Proline Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (3 µm, 3.0 x 150 mm) | scispace.com |
| Mobile Phase A | Water with 0.1% Formic Acid | scispace.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | scispace.com |
| Gradient | 5-95% B over 6 minutes | scispace.com |
| Flow Rate | 1.0 mL/min | scispace.com |
| Detection | UV at 254 nm | scispace.com |
Mass Spectrometry for Molecular Weight Confirmation of this compound Derived Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the products formed from this compound, thereby confirming their identity. Electrospray ionization (ESI) is the most common ionization method for these types of compounds. scispace.comddtjournal.com
In a typical ESI-MS analysis, the sample is introduced into the mass spectrometer in solution. The molecules are ionized, usually by protonation to form [M+H]⁺ ions, and then separated based on their mass-to-charge ratio (m/z). ddtjournal.com The resulting mass spectrum provides a precise molecular weight of the compound, which can be compared to the theoretical calculated mass.
For example, in the analysis of peptides synthesized using Fmoc chemistry, mass spectrometry is used to validate the identity of the final product. kcl.ac.uk A successful synthesis will show a major peak in the mass spectrum corresponding to the molecular weight of the expected peptide. kcl.ac.uk The presence of additional peaks may indicate impurities or side products. kcl.ac.uk
Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide both separation and mass identification in a single analysis. scispace.comddtjournal.com This is particularly useful for analyzing complex reaction mixtures. The HPLC separates the components, which are then directly introduced into the mass spectrometer for identification. scispace.com
Table 2: Expected Molecular Ion Peaks for a Hypothetical Fmoc-L-Prolyl-Glycine Product
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|
Spectroscopic Methods for Structural Elucidation of this compound Related Compounds
While mass spectrometry confirms the molecular weight, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the detailed structural elucidation of this compound derived products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise chemical structure of a molecule. Both ¹H and ¹³C NMR are routinely used.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For an Fmoc-L-proline derivative, characteristic signals include:
A complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the fluorenyl group.
Signals for the protons on the proline ring.
Signals for the protons of the Fmoc group's methylene (B1212753) (CH₂) and methine (CH) groups (around δ 4.2-4.6 ppm). scispace.com
Signals corresponding to the amino acid or other moiety that has been coupled to the proline.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals for an Fmoc-L-proline derivative include:
The carbonyl carbon of the Fmoc group (around δ 156 ppm). vulcanchem.com
The carbonyl carbon of the proline residue. vulcanchem.com
A series of signals in the aromatic region for the fluorenyl carbons. vulcanchem.com
Signals for the carbons of the proline ring and the attached moiety. vulcanchem.com
Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For Fmoc-L-proline derivatives, characteristic IR absorption bands include:
A strong C=O stretching vibration for the urethane (B1682113) carbonyl of the Fmoc group, typically around 1690-1715 cm⁻¹. vulcanchem.com
A C=O stretching vibration for the amide carbonyl formed in the reaction, usually in the range of 1630-1680 cm⁻¹.
N-H stretching and bending vibrations if a primary or secondary amine was used in the reaction.
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Table 3: Characteristic Spectroscopic Data for a Representative Fmoc-L-Proline Derivative
| Technique | Feature | Typical Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ¹H NMR | Fmoc aromatic protons | 7.2 - 7.8 (multiplet) | |
| Fmoc CH and CH₂ protons | 4.2 - 4.6 (multiplet) | scispace.com | |
| ¹³C NMR | Fmoc carbonyl carbon | ~156 | vulcanchem.com |
| Proline Cα carbon | ~60 | ||
| IR | Fmoc C=O stretch | 1690 - 1715 | vulcanchem.com |
By combining these chromatographic and spectroscopic techniques, researchers can confidently monitor the synthesis, assess the purity, and confirm the identity and structure of the diverse range of compounds derived from this compound.
Future Research Directions and Emerging Trends in Fmoc L Prolyl Chloride Chemistry
Development of More Sustainable Synthesis Protocols for Fmoc-L-Prolyl Chloride Applications
A significant trend in modern chemistry is the development of "green" methodologies that reduce environmental impact. Research in the context of this compound applications is actively pursuing the replacement of hazardous solvents and reagents with more benign alternatives.
Traditionally, solid-phase peptide synthesis (SPPS) and other reactions involving Fmoc-protected amino acids have relied on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.org These substances are now recognized as hazardous, prompting a shift towards greener solvents. acs.orgrsc.org Research has demonstrated the potential of solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and propylene (B89431) carbonate as viable replacements in both coupling and deprotection steps. acs.orgrsc.org A key challenge is ensuring that this compound and related reagents are sufficiently soluble and stable in these greener alternatives to maintain high reaction efficiency. iris-biotech.de
Recent innovations include the development of novel protocols that minimize waste and avoid toxic chemicals altogether. One such "eco-friendly" approach utilizes a biphasic system for peptide bond formation with Fmoc-amino acid chlorides. nih.govresearcher.life This method employs a solvent medium derived from agro-waste, such as lemon fruit shell ash, and circumvents the need for an additional inorganic base for neutralization, streamlining the process and enhancing its green credentials. nih.govresearcher.life The protocol has been shown to proceed with excellent yields and without racemization. nih.gov Further research is focused on adapting such green protocols for broader use, including in automated peptide synthesizers, and expanding the range of compatible green solvents. acs.orgiris-biotech.de
| Solvent System | Green Advantage | Application Context | Key Findings | Reference |
| 2-MeTHF / EtOAc | Derived from renewable resources; lower toxicity than DMF/DCM. | Complete replacement of DMF/DCM in SPPS. | Effective for Fmoc removal, washing, and coupling steps, especially with ChemMatrix resin. | acs.org |
| Propylene Carbonate | Biodegradable, low toxicity polar aprotic solvent. | Replacement for DMF in both solution- and solid-phase synthesis. | No significant racemization observed; yields comparable to conventional solvents. | rsc.org |
| Agro-Waste Derived Biphasic System | Utilizes waste biomass; avoids chemical bases. | In situ neutralization and coupling with Fmoc-amino acid chlorides. | High yields, racemization-free coupling, and simplified workup. | nih.govresearcher.life |
Innovations in Stereocontrol and Minimizing Side Reactions in this compound Synthesis
The high reactivity of the acyl chloride functional group in this compound, while advantageous for coupling, also presents challenges in controlling stereochemistry and preventing side reactions. Key areas of innovation are focused on minimizing racemization and the formation of diketopiperazines (DKP).
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent in sequences containing proline, especially at the dipeptide stage on the solid support. iris-biotech.de The secondary amine of proline can facilitate intramolecular cyclization, leading to the formation of a DKP and cleavage of the peptide from the resin. iris-biotech.denih.gov Emerging strategies to mitigate this include:
Optimized Deprotection: Using alternative, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger such as piperazine (B1678402), or using tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF), can shorten deprotection times and suppress DKP formation. iris-biotech.degoogle.com
Resin and Linker Choice: Employing sterically hindered resins, such as 2-chlorotrityl chloride resin, can physically inhibit the back-folding required for DKP formation.
Dipeptide Insertion: Introducing the problematic Pro-Xaa sequence as a pre-formed dipeptide unit avoids the vulnerable dipeptide-resin intermediate altogether.
Alternative Protecting Groups: The development of alternative N-terminal protecting groups, such as Bsmoc (1,1-dioxo-benzo[b]thiophene-2-yl-methoxycarbonyl), has been shown to eliminate DKP-related byproducts in the synthesis of complex peptides like tirzepatide. nih.govresearchgate.net
Racemization Control: Maintaining the stereochemical integrity of the L-proline moiety is critical. The formation of the acid chloride can activate the α-proton, making it susceptible to epimerization, especially in the presence of a base. core.ac.uknih.gov Research has shown that the choice of chlorinating agent and reaction conditions is crucial. Seminal work by Carpino demonstrated that stable, crystalline Fmoc-amino acid chlorides could be synthesized and used effectively, challenging earlier assumptions about their instability and tendency to racemize. core.ac.uk Modern approaches to ensure stereocontrol include:
Acidic Coupling Conditions: Performing the coupling reaction in an acidic medium, which can be achieved using the hydrochloride salt of the incoming amino component, reduces the risk of base-catalyzed racemization. core.ac.uk
Weak Bases: When a base is necessary, using a sterically hindered or weak base like collidine or N,N-dimethylglycine (DMG) instead of stronger tertiary amines can suppress epimerization. core.ac.ukuni-kiel.de
Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) during coupling is a well-established method to suppress racemization. nih.gov
Expansion of this compound Applications in Chemical Biology and Material Science
The unique conformational constraints imposed by the proline ring make it a valuable component in advanced molecules. Future research is leveraging this compound and its derivatives to create novel structures for chemical biology and material science.
Chemical Biology: In chemical biology, there is a growing interest in synthesizing complex peptides and peptidomimetics with enhanced stability, specific folding patterns, or novel functions. sigmaaldrich.com
Total Synthesis of Natural Products: this compound has been employed as a key reagent in the solid-phase synthesis of complex natural products, such as the spirotryprostatin alkaloids. In these syntheses, it reacts with an imine intermediate in a Pictet-Spengler type reaction to construct the core polycyclic structure. mdpi.com
"Proline Editing": An emerging trend is the use of functionalized proline derivatives to create diverse peptide libraries. nih.govacs.org A strategy known as "proline editing" involves incorporating hydroxyproline (B1673980) into a peptide, followed by post-synthetic modification of the hydroxyl group on the solid support. nih.govacs.org This allows for the stereospecific introduction of a vast array of functionalities, including fluorescent probes, NMR handles, and reactive groups for bioorthogonal conjugation, all without requiring the de novo synthesis of each individual proline analog. nih.govacs.org This approach significantly expands the ability to create peptides with tailored properties for drug discovery and as biological tools.
Bioconjugation: The ability to efficiently incorporate proline into synthetic peptides is crucial for bioconjugation, where peptides are attached to other molecules like proteins or nanoparticles to create targeted therapeutics or diagnostic agents.
Material Science: The rigid, cyclic structure of proline is being exploited to design novel polymers and functional materials. Proline and its derivatives can be used to control the secondary structure of polymers, create chiral surfaces, or act as organocatalysts. Research in this area includes:
Proline-Based Polymers: The synthesis of polypeptides containing proline is being explored to create materials with defined helical or turn structures. The novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-carboxy anhydride (B1165640) monomer, for example, allows for the creation of complex branched polypeptides where deprotected lysine (B10760008) side chains can initiate further polymerization, leading to "smart" stimuli-responsive nanocarriers. mdpi.com
Functionalized Surfaces: Proline derivatives can be attached to surfaces to create chiral stationary phases for chromatography or to act as heterogeneous catalysts.
Organocatalysis: Proline-based structures are fundamental in organocatalysis. Incorporating these catalytic units into larger polymer scaffolds is a growing area of research aimed at creating recyclable and more robust catalytic systems.
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) in a fume hood. Neutralize waste with 10% sodium bicarbonate before disposal. For spills, adsorb with vermiculite, then treat with 5% aqueous NaHSO₃. Monitor air quality with HCl gas detectors due to potential hydrogen chloride release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
